
ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate is a chemical compound with the linear formula C10H20N2O2 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate is represented by the formula C10H20N2O2 . For more detailed structural analysis, you may need to refer to specialized databases or literature.Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate, such as its melting point, boiling point, density, and molecular weight, can be found in chemical databases .Scientific Research Applications
Piperazine Derivatives in Medicinal Chemistry
Piperazine and its analogues, including ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate, have been recognized as privileged structures in medicinal chemistry due to their presence in many marketed drugs with diverse pharmacological activities. The incorporation of the piperazine ring in drug design has shown a wide range of therapeutic uses. The modification of substitution patterns on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules. Piperazine-based molecules have shown therapeutic potential as CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. The flexibility of piperazines as a building block in drug discovery is evident, with slight alterations in the piperazine ring affecting pharmacokinetic and pharmacodynamic properties significantly (Rathi et al., 2016).
Anti-Mycobacterial Applications
Ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate, as a piperazine derivative, has been noted for its potential anti-mycobacterial properties. Specifically, molecules containing the piperazine unit have shown significant activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of piperazine-based anti-TB molecules provides a foundation for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Potential in Neurological Therapies
Arylcycloalkylamines, such as phenyl piperidines and piperazines, constitute pharmacophoric groups in several antipsychotic agents. Ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate, sharing structural similarity with these groups, may play a role in modulating D2-like receptors, which are associated with neurological conditions like psychosis, depression, or anxiety. The role of common pharmacophoric groups like arylalkyl substituents is crucial in improving the potency and selectivity of binding affinity at these receptors, indicating potential applications in developing neurological therapies (Sikazwe et al., 2009).
properties
IUPAC Name |
ethyl 4-(propylcarbamoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-3-5-12-10(15)13-6-8-14(9-7-13)11(16)17-4-2/h3-9H2,1-2H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNZCKQMSAUAKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

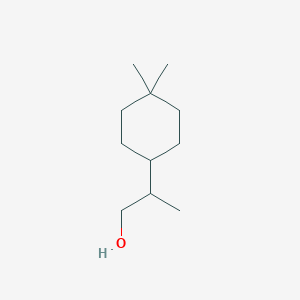

![2-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2411661.png)
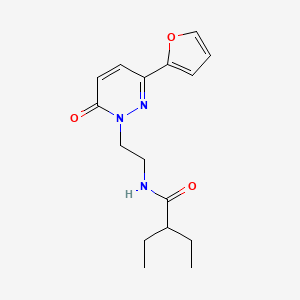
![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2411663.png)
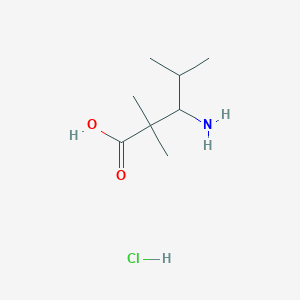
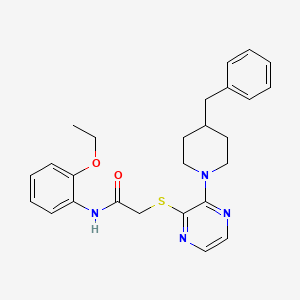
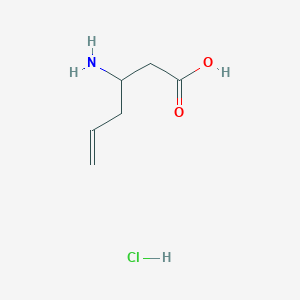
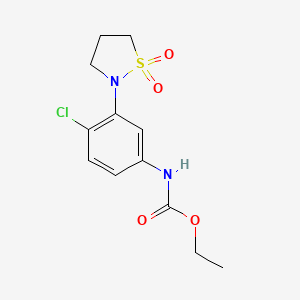
![N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2411675.png)

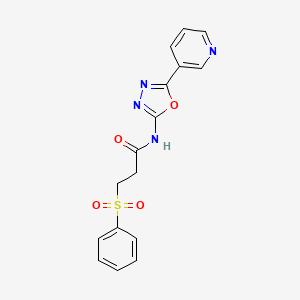
![2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2411679.png)
